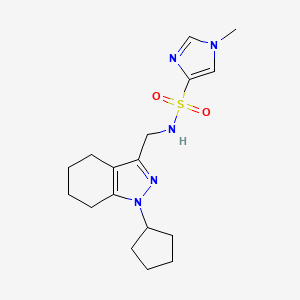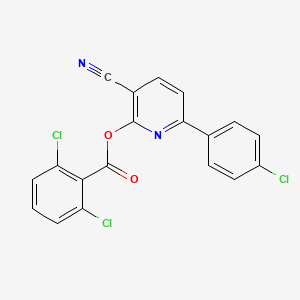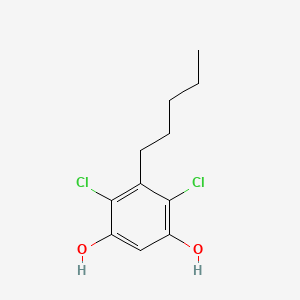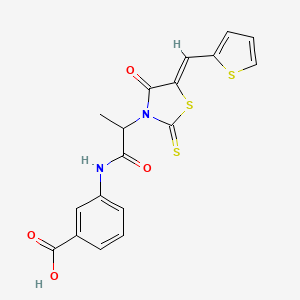
(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid” is a chemical compound that has been synthesized in various studies . It is a derivative of rhodanine and thiophene, both of which are known to possess a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. A new effective approach to the synthesis of some novel series of this compound is reported at room temperature, with less reaction time and good to excellent yields . The synthesis involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .Chemical Reactions Analysis
The compound has been synthesized through the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The reaction was performed under ultrasound irradiation and conventional technique via potassium carbonate catalyzed in water media .Applications De Recherche Scientifique
Synthesis and Anticancer Properties
Synthesis and Anticancer Properties of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic Acid The compound is synthesized through a reaction involving 1H-benzoimidazole-2-carbaldehyde and 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, resulting in a library of compounds that have been evaluated for their anticancer activity by the National Cancer Institute. The compounds have demonstrated weak to medium anticancer activity, with particular sensitivity observed in certain cancer cell lines like SNB-75 (CNS Cancer) and UO-31 (Renal Cancer) (Horishny, Chaban, & Matiychuk, 2021).
Synthesis and Antibacterial Activity
Synthesis of New Tetrazole and Azitidenen Compounds and their Antibacterial Effects The compound is part of the synthesis of new thiazole heterocycles, which have been evaluated for antimicrobial, anti-inflammatory, and analgesic activities. The synthesized compounds, which include Schiff base derivatives of 4-oxoazetidine and 4-oxothiazolidin heterocycles, have shown promising results in these biological activities (Neamah M & K Jassim, 2022).
Synthesis and Antibacterial Activity of Isochromene and Isoquinoline Derivative This research focuses on the synthesis of 4-thioureidobenzoic acid and its derivatives, including 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid. These compounds have been tested for their antibacterial activity against various bacterial strains, demonstrating significant antimicrobial potential (Dabholkar & Tripathi, 2011).
Fluorescent Chemical Sensor Development
Synthesis and Fluorescence Properties for Co2+ Detection A compound derived from the reaction of o-phenylenediamine and salicyladehyde has been synthesized and characterized for its selective fluorescent quenching effect on Co2+, demonstrating its potential as a fluorescent chemical sensor for Co2+ ions. This compound has shown better fluorescent quenching effects compared to other tested metal ions, indicating its specificity and potential application in this field (Rui-j, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S3/c1-10(15(21)19-12-5-2-4-11(8-12)17(23)24)20-16(22)14(27-18(20)25)9-13-6-3-7-26-13/h2-10H,1H3,(H,19,21)(H,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAPNTGPYHULRL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)
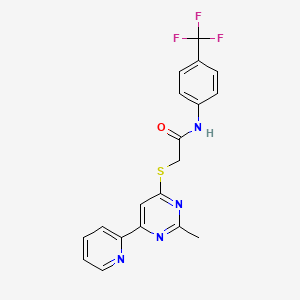
![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)
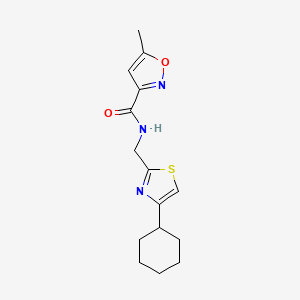


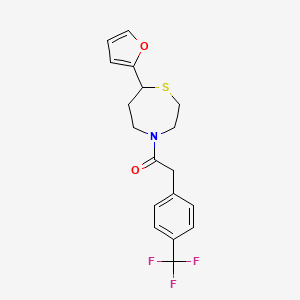
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)
